molecular formula C9H16BrFN2O3 B8106946 Tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate

Tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate

Cat. No.: B8106946
M. Wt: 299.14 g/mol
InChI Key: CVXZBSHEIIQSCX-UHFFFAOYSA-N
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Description

Tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate is a synthetic organic compound with the molecular formula C9H16BrFN2O3 and a molecular weight of 299.14 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl bromoacetate with 2-aminoethyl carbamate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can lead to changes in the enzyme’s function and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl(2-(2-bromo-2-fluoroacetamido)ethyl)carbamate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and properties. This dual halogenation allows for versatile chemical modifications and applications in various research fields .

Properties

IUPAC Name

tert-butyl N-[2-[(2-bromo-2-fluoroacetyl)amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrFN2O3/c1-9(2,3)16-8(15)13-5-4-12-7(14)6(10)11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXZBSHEIIQSCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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